molecular formula C8H17NS B128785 1-Isopropylpiperidine-4-thiol CAS No. 156757-18-5

1-Isopropylpiperidine-4-thiol

Cat. No. B128785
M. Wt: 159.29 g/mol
InChI Key: SELJYUCBDMFSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylpiperidine-4-thiol (IPPT) is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research applications due to its unique properties. IPPT has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 1-Isopropylpiperidine-4-thiol is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine and serotonin. 1-Isopropylpiperidine-4-thiol has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.

Biochemical And Physiological Effects

1-Isopropylpiperidine-4-thiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes such as acetylcholinesterase and tyrosinase. 1-Isopropylpiperidine-4-thiol has also been shown to have antioxidant and anti-inflammatory properties. In addition, 1-Isopropylpiperidine-4-thiol has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

1-Isopropylpiperidine-4-thiol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 1-Isopropylpiperidine-4-thiol has some limitations, including its low potency and selectivity. It may also require high doses to achieve the desired effects, which can lead to toxicity issues.

Future Directions

There are several future directions for research on 1-Isopropylpiperidine-4-thiol. One area of interest is the development of more potent and selective 1-Isopropylpiperidine-4-thiol analogs. Another area of interest is the investigation of 1-Isopropylpiperidine-4-thiol's potential as an antipsychotic and anticonvulsant agent. Additionally, further research is needed to understand the mechanism of action of 1-Isopropylpiperidine-4-thiol and its potential for modulating the immune system.
Conclusion:
In conclusion, 1-Isopropylpiperidine-4-thiol is a unique chemical compound that has been extensively studied for its scientific research applications. It has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-Isopropylpiperidine-4-thiol has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated. Further research is needed to fully understand the potential of 1-Isopropylpiperidine-4-thiol for drug discovery and therapeutic applications.

Synthesis Methods

1-Isopropylpiperidine-4-thiol can be synthesized through several methods, including the reaction between isopropylamine and 1-chloro-4-thiophenylpiperidine, or the reaction between isopropylamine and 4-thiocyanatopiperidine. The synthesis of 1-Isopropylpiperidine-4-thiol is a multi-step process that requires careful attention to detail and purification methods to ensure the purity of the final product.

Scientific Research Applications

1-Isopropylpiperidine-4-thiol has been widely used in scientific research applications, including drug discovery, pharmacology, and toxicology. It has been studied for its potential use as an anticonvulsant, antipsychotic, and anti-inflammatory agent. 1-Isopropylpiperidine-4-thiol has also been studied for its potential to inhibit the growth of cancer cells and its ability to modulate the immune system.

properties

CAS RN

156757-18-5

Product Name

1-Isopropylpiperidine-4-thiol

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

1-propan-2-ylpiperidine-4-thiol

InChI

InChI=1S/C8H17NS/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3

InChI Key

SELJYUCBDMFSGB-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)S

Canonical SMILES

CC(C)N1CCC(CC1)S

Origin of Product

United States

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